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Introduction
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding

cassette sub-family B member 1 (ABCB1), is a crucial ATP-dependent efflux pump.[1][2][3] It is

highly expressed in various tissues, including the intestinal epithelium, blood-brain barrier, liver,

and kidney, where it plays a significant role in limiting the absorption and distribution of a wide

array of xenobiotics, including many therapeutic drugs.[1][4] Consequently, the interaction of

new chemical entities with P-gp is a critical consideration in drug discovery and development to

predict potential drug-drug interactions and understand pharmacokinetic profiles.

These application notes provide detailed protocols for three common cell-based assays used to

identify and characterize P-gp modulators: the Calcein-AM assay, the Rhodamine 123

extrusion assay, and the P-gp ATPase assay. Additionally, an overview of the Luciferin-

permeability assay, an emerging method, is included.
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Several cell lines are commonly used for assessing P-gp activity. The choice of cell line can

influence the assay results, particularly the IC50 values of inhibitors.

Caco-2: A human colon adenocarcinoma cell line that spontaneously differentiates into a

polarized monolayer with enterocyte-like characteristics, expressing P-gp on the apical

membrane.

MDCKII-MDR1: Madin-Darby canine kidney cells transfected with the human MDR1 gene,

resulting in high-level expression of human P-gp. This is a widely used model for

permeability and efflux studies.

HCT-15: A human colorectal adenocarcinoma cell line that endogenously expresses high

levels of P-gp.

KB-8-5-11: A subline of the KB-3-1 human cervical adenocarcinoma cell line selected for

resistance to colchicine, resulting in P-gp overexpression.

Data Presentation: Comparative IC50 Values of
Known P-gp Modulators
The following table summarizes the half-maximal inhibitory concentration (IC50) values for

several well-characterized P-gp modulators across different cell-based assays. These values

can vary depending on the cell line, substrate used, and specific assay conditions.
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Modulator Assay Type Cell Line Substrate IC50 (µM)

Verapamil
Rhodamine 123

Efflux
MCF7R Rhodamine 123 ~5.0

Verapamil Calcein-AM A2780/ADR Calcein-AM 5.2

Verapamil Calcein-AM K562-MDR Calcein-AM ~1.0 - 10.0

Cyclosporin A
Rhodamine 123

Efflux
Various Rhodamine 123 ~1.0 - 5.0

Tariquidar Calcein-AM A2780/ADR Calcein-AM 0.08

Tariquidar
Rhodamine 123

Efflux
KB-8-5-11 Rhodamine 123 ~0.04 - 0.1

Elacridar
Rhodamine 123

Efflux
MCF7R Rhodamine 123 0.05

Elacridar
P-gp Labeling

Inhibition
- [3H]azidopine 0.16

Experimental Protocols
Calcein-AM Efflux Assay
This assay is a high-throughput method to measure P-gp inhibition. Calcein-AM is a non-

fluorescent, lipophilic compound that readily enters cells. Inside the cell, it is hydrolyzed by

intracellular esterases to the fluorescent, hydrophilic molecule calcein. Calcein itself is a

substrate of P-gp and is actively extruded from cells with high P-gp activity. Inhibition of P-gp

leads to the intracellular accumulation of calcein, resulting in an increased fluorescence signal.

Materials:

P-gp expressing cells (e.g., MDCKII-MDR1, HCT-15) and a corresponding parental cell line

with low P-gp expression.

96-well black, clear-bottom tissue culture plates.

Calcein-AM solution (e.g., 1 mM in DMSO).
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Known P-gp inhibitor (e.g., Verapamil, Tariquidar) as a positive control.

Test compounds.

Phosphate-buffered saline (PBS).

Culture medium.

Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm).

Protocol:

Cell Seeding: Seed the P-gp expressing and parental cells into a 96-well black, clear-bottom

plate at a density that will result in a confluent monolayer on the day of the assay. Culture

overnight at 37°C, 5% CO2.

Compound Preparation: Prepare serial dilutions of the test compounds and the positive

control (e.g., Verapamil) in culture medium.

Compound Incubation: Remove the culture medium from the cells and wash once with PBS.

Add the prepared compound solutions to the respective wells. Include wells with medium

only as a negative control. Incubate for 30 minutes at 37°C.

Calcein-AM Addition: Prepare a working solution of Calcein-AM in culture medium (final

concentration typically 0.25 - 1 µM). Add this solution to all wells.

Incubation and Measurement: Incubate the plate at 37°C for 30-60 minutes, protected from

light. Measure the fluorescence intensity using a microplate reader at an excitation

wavelength of ~485 nm and an emission wavelength of ~530 nm.

Data Analysis:

Subtract the background fluorescence (wells with medium and Calcein-AM but no cells).

Normalize the fluorescence signal of the P-gp expressing cells to the parental cells to

determine the basal efflux activity.
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For inhibitor screening, calculate the percentage of inhibition for each concentration of the

test compound relative to the positive control (maximal inhibition) and the negative control

(no inhibition).

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of

the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for Calcein-AM Assay

Preparation Assay Procedure Data Analysis
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Caption: Workflow for the Calcein-AM P-gp inhibition assay.

Rhodamine 123 Extrusion Assay
Rhodamine 123 is a fluorescent dye that is a well-known substrate of P-gp. This assay

measures the ability of a test compound to inhibit the efflux of Rhodamine 123 from P-gp-

expressing cells. Inhibition of P-gp results in higher intracellular accumulation of Rhodamine

123 and thus, a stronger fluorescent signal.

Materials:

P-gp expressing cells (e.g., Caco-2, MDCKII-MDR1) and a corresponding parental cell line.

24- or 96-well tissue culture plates.

Rhodamine 123 solution (e.g., 1 mg/mL in DMSO).

Known P-gp inhibitor (e.g., Cyclosporin A, Verapamil) as a positive control.

Test compounds.
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PBS.

Culture medium.

Fluorescence microplate reader or flow cytometer (Excitation: ~488 nm, Emission: ~530 nm).

Protocol:

Cell Seeding: Seed cells as described for the Calcein-AM assay.

Compound Pre-incubation: Remove the culture medium, wash with PBS, and pre-incubate

the cells with various concentrations of the test compound or positive control in culture

medium for 30-60 minutes at 37°C.

Rhodamine 123 Loading: Add Rhodamine 123 to each well to a final concentration of

approximately 5 µM. Incubate for 30-60 minutes at 37°C, protected from light.

Efflux Period:

For plate reader: Remove the loading solution, wash the cells three times with ice-cold

PBS to stop the efflux. Add fresh, pre-warmed medium (without Rhodamine 123 but

containing the test compounds) and incubate for an additional 30-60 minutes at 37°C to

allow for efflux.

For flow cytometry: After loading, wash the cells with ice-cold PBS and resuspend them in

fresh medium containing the test compounds. Analyze immediately or after a short efflux

period.

Measurement:

Plate reader: After the efflux period, wash the cells with ice-cold PBS and lyse the cells

with a suitable lysis buffer. Measure the fluorescence of the lysate.

Flow cytometry: Analyze the fluorescence of the cell suspension.

Data Analysis:

Calculate the mean fluorescence intensity for each condition.
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Determine the percentage of inhibition of Rhodamine 123 efflux for each test compound

concentration relative to the positive and negative controls.

Calculate the IC50 value as described for the Calcein-AM assay.

Experimental Workflow for Rhodamine 123 Extrusion Assay

Preparation Assay Procedure Data Analysis
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Caption: Workflow for the Rhodamine 123 extrusion assay.

P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate

transport. P-gp has a basal level of ATPase activity that is often stimulated by substrates and

inhibited by some modulators. This assay typically uses isolated cell membranes rich in P-gp or

purified, reconstituted P-gp. The release of inorganic phosphate (Pi) from ATP hydrolysis is

measured colorimetrically.

Materials:

Cell membranes from P-gp overexpressing cells or purified P-gp.

Known P-gp substrate (e.g., Verapamil) and inhibitor (e.g., sodium orthovanadate).

Test compounds.

ATP solution.

Assay buffer (e.g., Tris-HCl, MgCl2, EGTA).
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Phosphate detection reagent (e.g., malachite green-based reagent).

96-well microplate.

Microplate reader (absorbance at ~620-650 nm).

Protocol (General, based on commercially available kits):

Membrane/Protein Preparation: Prepare P-gp containing membranes or purified protein at

an appropriate concentration in assay buffer.

Compound Incubation: In a 96-well plate, add the P-gp preparation, test compounds at

various concentrations, and a known stimulator (like verapamil) or inhibitor (like vanadate) as

controls. Incubate for a short period (e.g., 5-10 minutes) at 37°C.

Initiate Reaction: Add ATP to all wells to initiate the ATPase reaction. The final ATP

concentration is typically in the millimolar range.

Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-40 minutes) to allow for

ATP hydrolysis.

Stop Reaction and Detect Phosphate: Add the phosphate detection reagent to each well to

stop the reaction and develop the color.

Measurement: After a short incubation at room temperature for color stabilization, measure

the absorbance at the appropriate wavelength (typically around 620-650 nm).

Data Analysis:

Create a standard curve using known concentrations of inorganic phosphate.

Determine the amount of Pi released in each well from the standard curve.

Calculate the ATPase activity (e.g., in nmol Pi/min/mg protein).

Determine the effect of the test compounds on the basal and substrate-stimulated ATPase

activity. Compounds can be classified as stimulators or inhibitors.
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P-gp ATPase Activity Assay Workflow

Preparation Assay Procedure Data Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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